molecular formula C20H30Sn B12524049 Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane CAS No. 820250-84-8

Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane

Cat. No.: B12524049
CAS No.: 820250-84-8
M. Wt: 389.2 g/mol
InChI Key: JLCMIIAAJPIDSO-UHFFFAOYSA-N
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Description

Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane is an organotin compound characterized by a trimethyltin group attached to a complex hydrocarbon chain featuring a phenylethynyl substituent and a double bond (non-4-en-5-yl). Organotin compounds are widely utilized in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions, due to their ability to transfer organic groups to electrophilic partners .

Properties

CAS No.

820250-84-8

Molecular Formula

C20H30Sn

Molecular Weight

389.2 g/mol

IUPAC Name

trimethyl-[6-(2-phenylethynyl)non-4-en-5-yl]stannane

InChI

InChI=1S/C17H21.3CH3.Sn/c1-3-5-7-11-16(10-4-2)14-15-17-12-8-6-9-13-17;;;;/h6-9,12-13,16H,3-5,10H2,1-2H3;3*1H3;

InChI Key

JLCMIIAAJPIDSO-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(CCC)C#CC1=CC=CC=C1)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane typically involves the reaction of a phenylethynyl derivative with a nonenyl chain, followed by the introduction of a trimethylstannane group. One common method involves the use of a Sonogashira coupling reaction, where a phenylethynyl halide reacts with a nonenyl stannane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as column chromatography or recrystallization, are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives, such as stannic oxides.

    Reduction: Reduced forms, such as stannanes with fewer organic groups.

    Substitution: Substituted organotin compounds with different functional groups.

Scientific Research Applications

Organic Synthesis

Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane serves as an important reagent in organic synthesis, particularly in cross-coupling reactions. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing complex organic molecules. The compound can undergo various transformations, including oxidation, reduction, and substitution reactions, allowing for the development of diverse chemical entities .

Research has indicated that this organotin compound exhibits notable biological activities:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways. This inhibition can lead to alterations in cellular signaling processes .
  • Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects, disrupting microbial cell membranes or interfering with metabolic functions .
  • Cytotoxic Effects : Preliminary investigations indicate cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy .

Medicinal Chemistry

The compound is being explored for its potential in drug development. Its unique structural features allow it to act as a precursor for pharmaceuticals, particularly in the synthesis of compounds with therapeutic applications. The exploration of its biological interactions could lead to novel treatments for various diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of advanced materials such as polymers and coatings. Its distinctive chemical properties contribute to the enhancement of material performance in various applications .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

  • Cross-Coupling Reactions : Research demonstrated its effectiveness in palladium-catalyzed cross-coupling reactions, yielding high-purity products suitable for further functionalization .
  • Biological Evaluations : A study focused on evaluating its cytotoxic effects on various cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action and therapeutic potential .
  • Material Science Innovations : Investigations into its use as a precursor for novel polymeric materials showed enhanced mechanical properties and stability, indicating significant industrial potential .

Mechanism of Action

The mechanism of action of Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating catalytic processes or acting as a ligand in coordination chemistry. The phenylethynyl group contributes to the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane with other organotin and lead-based compounds in terms of structure, reactivity, and applications.

Substituent Effects: Trimethyl vs. Tributyl Groups

Organotin compounds with trimethyl (e.g., Trimethylstannane derivatives) and tributyl (e.g., Tributyl(phenylethynyl)stannane) substituents exhibit distinct properties:

  • However, they may exhibit lower thermal stability compared to bulkier tributyl analogs .
  • Tributyl(phenylethynyl)stannane (CAS: Not provided in evidence) has been directly employed in palladium-catalyzed cross-coupling to synthesize α-alkynyl carbonyl compounds, a critical step in pharmaceutical intermediates . The tributyl group’s bulkiness likely improves reagent stability during storage and reaction conditions.
Property This compound Tributyl(phenylethynyl)stannane Tributyltin (CAS 56573-85-4)
Substituent Bulk Low (trimethyl) High (tributyl) High (tributyl)
Typical Reactivity Faster transmetallation, lower stability Slower but more stable High biocidal activity
Applications Inferred: Cross-coupling intermediates Cross-coupling (documented) Antifouling agents

Comparison with Lead-Based Analogues

Lead compounds like tert-butyl(trimethyl)plumbane (CAS 32997-03-8) and sulfurous acid lead salts (e.g., CAS 7446-10-8) share similarities in group-transfer reactivity but differ critically in toxicity and regulatory status:

  • Toxicity: Lead compounds are highly toxic and subject to stringent regulations, whereas organotin compounds like the target stannane are less toxic but still regulated (e.g., tributyltin is restricted under environmental protocols) .
  • Reactivity : Lead-based reagents may exhibit higher electrophilicity but are largely obsolete in modern synthesis due to safety concerns .

Functional Group Influence: Phenylethynyl vs. Simpler Substituents

The phenylethynyl group in the target stannane introduces conjugation and rigidity, which may enhance its utility in forming extended π-systems during coupling reactions. Simpler organotin compounds, such as tributylchlorostannane (CAS 814-29-9), lack this functional complexity, limiting their use to straightforward alkylation or arylation reactions .

Data Tables

Table 1: Structural and Regulatory Comparison

Compound CAS Number Key Groups Toxicity Profile Primary Use
This compound Not provided Phenylethynyl, alkene Moderate (inferred) Synthetic intermediate
Tributyl(phenylethynyl)stannane Not provided Phenylethynyl, tributyl Moderate Cross-coupling reactions
Tributyltin 56573-85-4 Tributyl High (regulated) Antifouling agents
tert-Butyl(trimethyl)plumbane 32997-03-8 tert-Butyl, trimethyl Extreme (lead toxicity) Obsolete synthetic reagent

Biological Activity

Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane is an organotin compound that has garnered attention for its unique biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a trimethylstannyl group attached to a phenylethynyl-substituted nonene. The general structure can be represented as follows:

CnHmSn\text{C}_n\text{H}_m\text{Sn}

Where the specific arrangement of carbon atoms and the presence of the tin atom play critical roles in its reactivity and biological interactions.

Research indicates that organotin compounds, including this compound, exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : Organotins can inhibit various enzymes, potentially affecting metabolic pathways. For instance, studies have shown that stannanes can interfere with the activity of certain kinases and phosphatases, leading to altered cellular signaling pathways.
  • Antimicrobial Activity : Some studies have reported that organotin compounds possess antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with cellular metabolism.
  • Cytotoxic Effects : There is evidence suggesting that this compound may induce cytotoxicity in cancer cell lines, potentially through apoptosis or necrosis pathways.

Case Studies and Experimental Data

  • Antitumor Activity : A study investigated the cytotoxic effects of various organotin compounds on human cancer cell lines. This compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cells .
  • Enzyme Interaction Studies : In vitro assays revealed that this compound inhibits specific kinases involved in cancer progression. The inhibition was found to be dose-dependent, suggesting potential for therapeutic use in targeted cancer therapies .
  • Antimicrobial Efficacy : Research has shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity (IC50 < 10 µM)
Enzyme InhibitionInhibition of key kinases
AntimicrobialEffective against Gram-positive/negative
MechanismDescription
Enzyme InhibitionDisruption of signaling pathways
Membrane DisruptionAlteration of microbial cell integrity
Induction of ApoptosisActivation of programmed cell death pathways

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